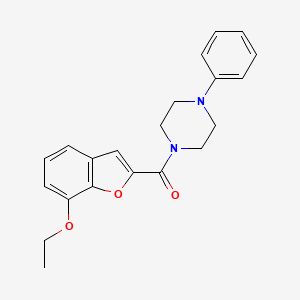

![molecular formula C25H27N5O4S B2415062 3-(2-({6-[4-(2-metoxifenil)piperazin-1-il]pirimidin-4-il}sulfanil)acetamido)benzoato de metilo CAS No. 1251671-44-9](/img/structure/B2415062.png)

3-(2-({6-[4-(2-metoxifenil)piperazin-1-il]pirimidin-4-il}sulfanil)acetamido)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a cyclohexyl group, a benzamide moiety, and a piperazine ring

Aplicaciones Científicas De Investigación

methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.

Industry: Utilized in the production of specialized polymers and materials.

Mecanismo De Acción

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as an antagonist . This means it binds to these receptors and blocks their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

The antagonistic action of the compound on α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound exhibits promising pharmacokinetic properties. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . .

Result of Action

The antagonistic action of the compound on α1-ARs results in the modulation of the aforementioned disorders. It is also a significant target for new central nervous system (CNS) drug discovery . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .

Análisis Bioquímico

Biochemical Properties

The compound’s structure suggests it may interact with various enzymes, proteins, and other biomolecules. The presence of the methoxyphenyl group and piperazine ring could potentially allow it to interact with enzymes involved in methylation processes . The pyrimidinyl group might suggest potential interactions with nucleic acids or proteins that bind to them .

Cellular Effects

Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the methoxyphenyl and piperazine groups could suggest potential interactions with cellular receptors or enzymes, possibly influencing cellular signaling .

Molecular Mechanism

Its structure suggests it could potentially act as a ligand for certain cellular receptors or as an inhibitor or activator of certain enzymes . The presence of the methoxyphenyl and piperazine groups could suggest potential binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Based on its structure, it is likely to be relatively stable under physiological conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Like many compounds, it is likely that its effects would vary with dosage, with potential threshold effects at lower dosages and possible toxic or adverse effects at high dosages .

Metabolic Pathways

The presence of the methoxyphenyl and piperazine groups could suggest potential involvement in methylation processes or pathways involving similar compounds .

Transport and Distribution

Based on its structure, it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its structure suggests it could potentially localize to specific compartments or organelles based on interactions with targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Análisis De Reacciones Químicas

Types of Reactions

methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Comparación Con Compuestos Similares

Similar Compounds

- N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

- methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate

Uniqueness

methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and piperazine ring make it particularly interesting for medicinal chemistry applications, as these moieties can interact with biological targets in unique ways.

Propiedades

IUPAC Name |

methyl 3-[[2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S/c1-33-21-9-4-3-8-20(21)29-10-12-30(13-11-29)22-15-24(27-17-26-22)35-16-23(31)28-19-7-5-6-18(14-19)25(32)34-2/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNGQKLJPMJXFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2414980.png)

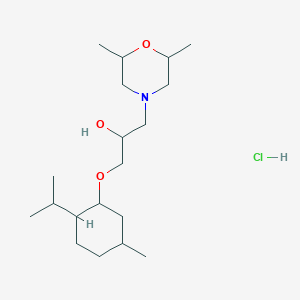

![[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B2414982.png)

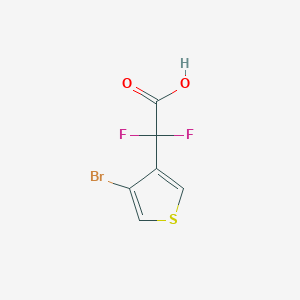

![ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate](/img/structure/B2414987.png)

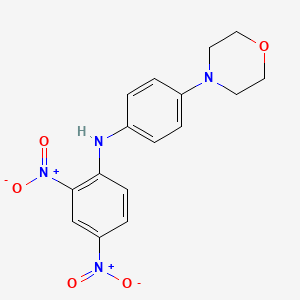

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2414988.png)

![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2414992.png)

![methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2414994.png)

![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)

![4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2414998.png)

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2415002.png)